Several synthetic routes have been established for the preparation of (R)-3-hydroxypiperidin-2-one. A common approach involves the use of readily available chiral starting materials, such as (R)-epichlorohydrin or (R)-glycidol. []
One method employs a multistep synthesis starting from ethyl (R)-4-cyano-3-hydroxybutanoate. This process involves a series of reactions, including cyclization, protection, deprotection, and phosphorylation, to ultimately yield diethyl (2R,4R)- and (2S,4R)-4-hydroxyphosphopipecolate diastereoisomers. These diastereoisomers are then separated and subjected to further transformations to obtain the desired (R)-3-hydroxypiperidin-2-one. []
Another strategy utilizes enzymatic methods for enantioselective synthesis. For instance, the bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, a precursor molecule, can be achieved using ketoreductase KRED-P2-D12. This enzymatic reaction selectively produces the (R)-enantiomer of the alcohol intermediate, which can be further converted to (R)-3-hydroxypiperidin-2-one. []
For example, X-ray crystallographic studies on 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one, a derivative of (R)-3-hydroxypiperidin-2-one, revealed a boat-chair conformation as the preferred structure. Additionally, the study highlighted a significant distortion from planarity in the bridgehead amide bond, with a notable displacement of the nitrogen atom from the plane defined by its adjacent carbon atoms. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7